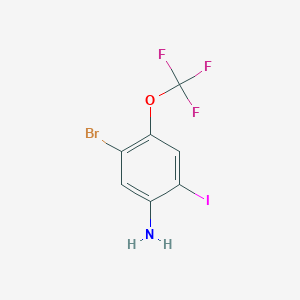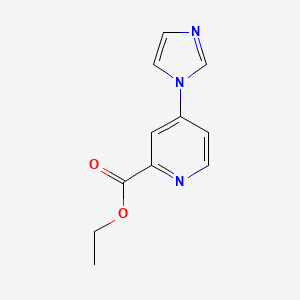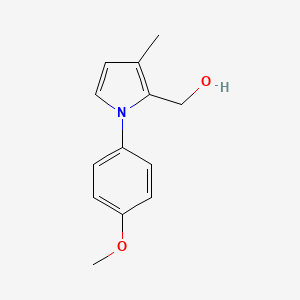
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is an organic compound that features a pyrrole ring substituted with a methoxyphenyl group and a hydroxymethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol typically involves the reaction of 4-methoxybenzaldehyde with methylamine to form an imine intermediate. This intermediate undergoes cyclization with an appropriate diene to form the pyrrole ring. The final step involves the reduction of the imine to the corresponding alcohol using a reducing agent such as sodium borohydride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts may also be employed to enhance reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)carboxylic acid.
Reduction: Formation of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methane.
Substitution: Formation of various substituted pyrrole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of (1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(4-methoxyphenyl)-3-methyl-1H-indole-2-yl)methanol
- (1-(4-methoxyphenyl)-3-methyl-1H-imidazole-2-yl)methanol
- (1-(4-methoxyphenyl)-3-methyl-1H-pyrrole-2-yl)ethanol
Uniqueness
(1-(4-methoxyphenyl)-3-methyl-1H-pyrrol-2-yl)methanol is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .
Eigenschaften
Molekularformel |
C13H15NO2 |
|---|---|
Molekulargewicht |
217.26 g/mol |
IUPAC-Name |
[1-(4-methoxyphenyl)-3-methylpyrrol-2-yl]methanol |
InChI |
InChI=1S/C13H15NO2/c1-10-7-8-14(13(10)9-15)11-3-5-12(16-2)6-4-11/h3-8,15H,9H2,1-2H3 |
InChI-Schlüssel |
YSDMDNZOVJVRJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C=C1)C2=CC=C(C=C2)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


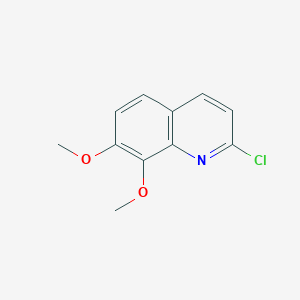
![4'-Chloro-3'-fluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12854692.png)

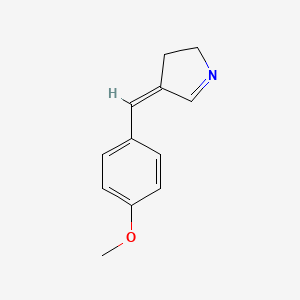
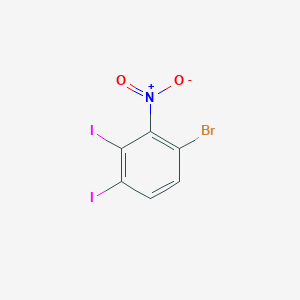
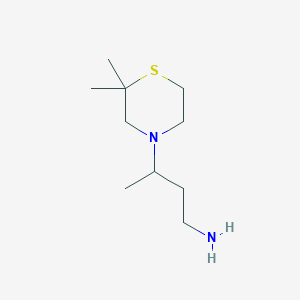
![1-Piperazinecarboxylic acid, 4-[[(2,3-dihydro-5-benzofuranyl)amino]carbonyl]-3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12854724.png)



![4-[(Prop-2-yn-1-yl)carbamoyl]thiomorpholine-3-carboxylic acid](/img/structure/B12854746.png)

